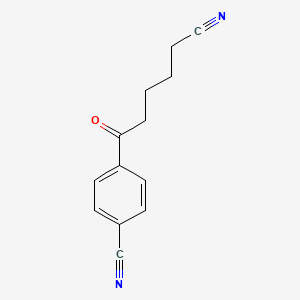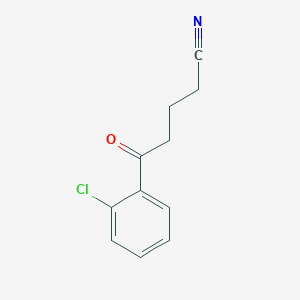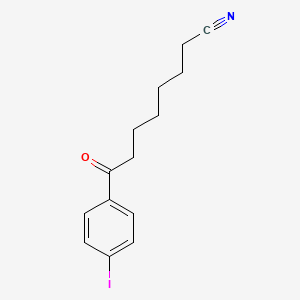![molecular formula C9H16N2O B1324301 3,9-Diazaspiro[5.5]undecan-2-ona CAS No. 867006-20-0](/img/structure/B1324301.png)
3,9-Diazaspiro[5.5]undecan-2-ona
Descripción general
Descripción
3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[5.5]undecane framework.
Aplicaciones Científicas De Investigación
3,9-Diazaspiro[5
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 3,9-Diazaspiro[5.5]undecan-2-one are the γ-aminobutyric acid type A receptor (GABAAR) and METTL3 . GABAAR is a major inhibitory neurotransmitter receptor in the central nervous system, while METTL3 is a key player in the m6A regulation machinery, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
3,9-Diazaspiro[5.5]undecan-2-one acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for the same binding site, thereby inhibiting the receptor’s function. As for METTL3, the compound inhibits its activity, leading to a decrease in m6A levels in polyadenylated RNA .
Biochemical Pathways
The antagonistic action of 3,9-Diazaspiro[5.5]undecan-2-one on GABAAR can affect various biochemical pathways related to neurotransmission . Inhibition of METTL3 disrupts the m6A regulation machinery, affecting gene expression regulation processes such as splicing, translation, stability, and degradation .
Pharmacokinetics
The pharmacokinetic properties of 3,9-Diazaspiro[5.5]undecan-2-one are characterized by low cellular membrane permeability
Result of Action
The antagonistic action of 3,9-Diazaspiro[5.5]undecan-2-one on GABAAR can potentially modulate neuronal excitability and neurotransmission . The inhibition of METTL3 can lead to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines, which may have implications in various diseases including cancer and diabetes .
Análisis Bioquímico
Biochemical Properties
3,9-Diazaspiro[5.5]undecan-2-one plays a significant role in biochemical reactions, particularly as an antagonist of γ-aminobutyric acid type A receptors (GABAAR). This compound exhibits low cellular membrane permeability, which influences its interaction with biomolecules . It has been shown to interact with enzymes and proteins involved in neurotransmission, thereby modulating synaptic activity and neuronal signaling. The nature of these interactions is primarily competitive inhibition, where 3,9-Diazaspiro[5.5]undecan-2-one binds to the active site of GABAAR, preventing the binding of endogenous ligands.
Cellular Effects
The effects of 3,9-Diazaspiro[5.5]undecan-2-one on various cell types and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by modulating GABAergic transmission. It has been observed to affect gene expression related to neurotransmitter synthesis and release, thereby altering cellular metabolism and synaptic plasticity . Additionally, 3,9-Diazaspiro[5.5]undecan-2-one impacts cellular functions such as ion channel regulation and membrane potential stabilization, which are crucial for maintaining neuronal excitability and function.
Molecular Mechanism
At the molecular level, 3,9-Diazaspiro[5.5]undecan-2-one exerts its effects through specific binding interactions with GABAAR. This binding results in the inhibition of receptor activity, leading to decreased chloride ion influx and subsequent hyperpolarization of the neuronal membrane . The compound’s structure allows it to fit precisely into the receptor’s binding pocket, thereby blocking the action of GABA and other agonists. This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmitter metabolism and synaptic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,9-Diazaspiro[5.5]undecan-2-one have been studied over various time frames. The compound exhibits moderate stability, with degradation observed over extended periods . Long-term studies have shown that continuous exposure to 3,9-Diazaspiro[5.5]undecan-2-one can lead to sustained inhibition of GABAAR activity, resulting in prolonged alterations in neuronal function and behavior. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects.
Dosage Effects in Animal Models
The effects of 3,9-Diazaspiro[5.5]undecan-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits GABAAR without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications. The compound’s impact on animal models provides valuable insights into its safety and efficacy profile.
Metabolic Pathways
3,9-Diazaspiro[5.5]undecan-2-one is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes such as GABA transaminase, which is responsible for the degradation of GABA . By inhibiting this enzyme, the compound can increase the levels of GABA in the synaptic cleft, thereby enhancing its inhibitory effects. This interaction with metabolic enzymes underscores the compound’s potential as a modulator of neurotransmitter dynamics.
Transport and Distribution
The transport and distribution of 3,9-Diazaspiro[5.5]undecan-2-one within cells and tissues are influenced by its low membrane permeability . The compound relies on specific transporters and binding proteins to facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as synaptic vesicles, where it exerts its inhibitory effects on GABAAR. The distribution pattern of 3,9-Diazaspiro[5.5]undecan-2-one is crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3,9-Diazaspiro[5.5]undecan-2-one is primarily within the synaptic regions of neuronal cells . It targets GABAAR located on the postsynaptic membrane, where it inhibits receptor activity. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its precise delivery to the synaptic sites. This subcellular distribution is essential for its function as a modulator of synaptic transmission.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. For instance, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of 3,9-Diazaspiro[5.5]undecan-2-one may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds, which can be further utilized in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with three nitrogen atoms, known for its role as a METTL3 inhibitor.
3,9-Diazaspiro[5.5]undecane: Lacks the ketone group present in 3,9-Diazaspiro[5.5]undecan-2-one, leading to different chemical reactivity and applications.
Uniqueness
3,9-Diazaspiro[5.5]undecan-2-one is unique due to its specific spirocyclic structure and the presence of a ketone group, which imparts distinct chemical properties and biological activities. Its ability to act as a γ-aminobutyric acid type A receptor antagonist sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3,9-diazaspiro[5.5]undecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXNSRPALMNQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629280 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867006-20-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















